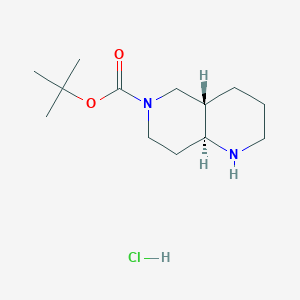
Tert-butyl (4aS,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4aS,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate;hydrochloride is a chemical compound belonging to the naphthyridine family Its structure features multiple rings and functional groups, making it a subject of interest in various fields of research, including organic chemistry, medicinal chemistry, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4aS,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate;hydrochloride typically involves multi-step organic reactions. Starting from simple precursors, the synthesis can include steps such as cyclization, reduction, and esterification. The reaction conditions often require controlled temperatures, pH adjustments, and the use of catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using optimized synthetic routes that maximize yield and minimize waste. This often involves continuous flow reactors, which provide better control over reaction parameters and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4aS,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce new functional groups or to modify existing ones, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be employed to convert the compound into more saturated forms, commonly using reagents like hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic or electrophilic substitution reactions allow for the replacement of certain groups within the molecule, making use of reagents like alkyl halides or acids.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Scientific Research Applications
Tert-butyl (4aS,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate;hydrochloride finds applications in a variety of scientific research areas:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules for research and development.
Biology: The compound's structure-activity relationship (SAR) is studied to understand its interactions with biological macromolecules, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The compound’s mechanism of action involves its interaction with specific molecular targets, often through binding to active sites or altering the conformation of biological macromolecules. This interaction can modulate biochemical pathways, leading to observable biological effects. For instance, binding to an enzyme's active site may inhibit its activity, thereby affecting a downstream biological process.
Comparison with Similar Compounds
When comparing Tert-butyl (4aS,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate;hydrochloride with similar compounds, several factors highlight its uniqueness:
Structural Complexity: Its multi-ring structure and functional groups set it apart from simpler analogs.
Reactivity: The compound's specific functional groups allow for distinct chemical reactions not observed in other naphthyridine derivatives.
Biological Activity: Its interaction with specific molecular targets gives it unique therapeutic potential.
List of Similar Compounds
1,6-Naphthyridine
Octahydro-1H-naphthyridine
6-Carboxynaphthyridine
Properties
IUPAC Name |
tert-butyl (4aS,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-6-11-10(9-15)5-4-7-14-11;/h10-11,14H,4-9H2,1-3H3;1H/t10-,11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKLZISVNAKRIK-ACMTZBLWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@H](C1)CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2987511.png)
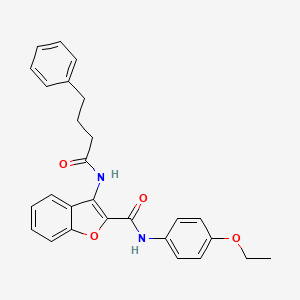
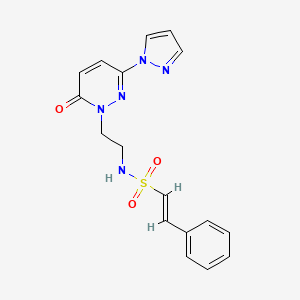
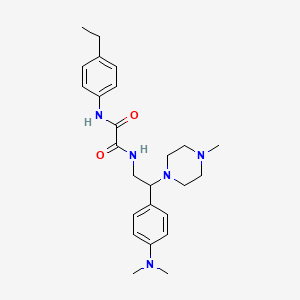
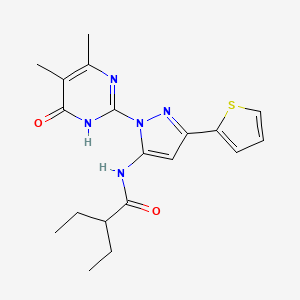
![1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2987521.png)
![4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2987522.png)
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987524.png)
![[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2987525.png)

![6-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2987528.png)
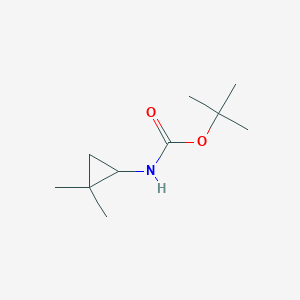
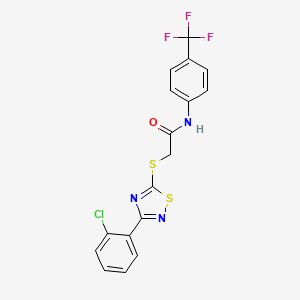
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-4-yl)carbamoyl]ethyl}propanamide](/img/structure/B2987534.png)
